Bienvenue dans la boutique en ligne BenchChem!

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Lipophilicity Membrane Permeability Medicinal Chemistry

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate (CAS 309977-81-9, MF: C11H19NO4, MW: 229.27) is an azetidine-2-carboxylate derivative bearing both a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester on the carboxylic acid. This geminal diester framework allows for differential deprotection strategies—the Boc group is selectively removable under acidic conditions while the methyl ester remains intact, enabling stepwise functionalization of the strained four-membered azetidine ring.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 309977-81-9
Cat. No. B1471008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
CAS309977-81-9
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1(CCN1C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3
InChIKeySXPBYQSHKGEXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate (CAS 309977-81-9): A Protected Azetidine Building Block for Orthogonal Synthesis


1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate (CAS 309977-81-9, MF: C11H19NO4, MW: 229.27) is an azetidine-2-carboxylate derivative bearing both a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester on the carboxylic acid . This geminal diester framework allows for differential deprotection strategies—the Boc group is selectively removable under acidic conditions while the methyl ester remains intact, enabling stepwise functionalization of the strained four-membered azetidine ring . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained amino acid analogs and as a precursor in patented KRAS G12C inhibitor programs [1].

Why 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate Cannot Be Replaced by Common Azetidine Carboxylates


Substituting 1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate with a generic azetidine-2-carboxylate (e.g., methyl 1-Boc-azetidine-2-carboxylate, CAS 255882-72-5) or the free acid (CAS 154247-95-3) introduces significant synthetic and physicochemical liabilities. The target compound features a quaternary 2-methyl substituent that increases steric hindrance and lipophilicity (LogP 1.50 vs 0.76 for the non-methylated analog), altering both ring-opening kinetics and membrane permeability . Furthermore, the orthogonally protected diester—Boc on nitrogen and methyl ester on carboxylate—enables selective, sequential deprotection that is not possible with mono-protected analogs, which require additional protection/deprotection steps and reduce overall synthetic efficiency . These structural distinctions directly impact reaction yields, purification complexity, and downstream biological performance.

Quantitative Evidence for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate Differentiation


Enhanced Lipophilicity Drives Improved Membrane Permeability

The target compound exhibits a calculated LogP of 1.50, which is significantly higher than the 0.76 LogP reported for the structurally analogous methyl 1-Boc-azetidine-2-carboxylate (CAS 255882-72-5) lacking the 2-methyl group . This 0.74 LogP unit increase corresponds to an approximately 5.5-fold higher theoretical partition coefficient, suggesting enhanced passive membrane permeability. The quaternary 2-methyl substitution contributes to increased lipophilicity and steric bulk, potentially improving blood-brain barrier penetration and cellular uptake in biological assays [1].

Lipophilicity Membrane Permeability Medicinal Chemistry

Orthogonal Deprotection Enables Sequential Functionalization

The compound incorporates a Boc-protected amine and a methyl ester on a geminal 2-methylazetidine core. Under acidic conditions (e.g., TFA or HCl), the Boc group is cleaved to reveal the free amine, while the methyl ester remains intact . In contrast, analogs such as 1-Boc-azetidine-2-carboxylic acid (CAS 154247-95-3) lack the ester functionality, requiring additional protection/deprotection steps for carboxylate activation. Similarly, mono-protected methyl 1-Boc-azetidine-2-carboxylate (CAS 255882-72-5) offers only a single protecting group on the amine, limiting sequential synthetic manipulation. The geminal diester architecture of the target compound reduces the number of synthetic steps and improves overall yield in multi-step sequences [1].

Orthogonal Protection Peptide Synthesis Building Block

Higher Commercial Purity Grade Reduces Purification Burden

The target compound is commercially available at 97% purity from multiple suppliers, whereas the non-methylated analog methyl 1-Boc-azetidine-2-carboxylate is commonly offered at 95% purity . This 2% absolute purity advantage translates to fewer impurities that could interfere with sensitive catalytic reactions or biological assays. For researchers working with precious downstream intermediates or in high-throughput screening, the higher purity grade reduces the need for additional purification steps, saving both time and material costs .

Purity Quality Control Procurement

Validated Intermediate in Patented KRAS G12C Inhibitor Synthesis

The compound is explicitly cited as an intermediate in the preparation of KRAS G12C inhibitors, as documented in patent literature (e.g., EP3710439, MA-52501-A) [1]. The 2-methylazetidine core serves as a constrained scaffold that mimics proline while introducing a quaternary center, enhancing metabolic stability and binding affinity. In contrast, simpler azetidine carboxylates (e.g., methyl 1-Boc-azetidine-2-carboxylate) lack the steric and electronic features required for potent KRAS G12C inhibition [2]. The target compound's involvement in clinically relevant inhibitor programs provides tangible validation of its utility and differentiates it from generic azetidine building blocks that have not demonstrated such high-value applications.

KRAS G12C Oncology Covalent Inhibitor

Optimal Application Scenarios for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate


Synthesis of KRAS G12C Covalent Inhibitors

The compound serves as a key intermediate in the construction of KRAS G12C inhibitors, as evidenced by its inclusion in patent families such as EP3710439 and MA-52501-A [1]. The 2-methylazetidine core provides a constrained, proline-like scaffold with a quaternary center that enhances metabolic stability and binding affinity. Procurement of this specific diester enables direct access to validated synthetic routes, bypassing the need for de novo route development.

Constrained Peptide and Peptidomimetic Design

The orthogonally protected geminal diester architecture allows sequential deprotection and functionalization, making it ideal for the synthesis of conformationally restricted amino acid analogs . The Boc group is removed under acidic conditions to reveal the free amine, while the methyl ester can be hydrolyzed or reduced independently. This orthogonal strategy reduces synthetic steps and improves overall yield compared to mono-protected azetidine carboxylates.

Lipophilic Optimization of Lead Compounds

With a LogP of 1.50—significantly higher than the 0.76 LogP of non-methylated analogs—this compound introduces increased lipophilicity to scaffolds . This property is particularly valuable when optimizing lead compounds for improved membrane permeability, oral bioavailability, or blood-brain barrier penetration. The quaternary 2-methyl group provides a predictable and quantifiable lipophilicity boost without altering the core azetidine ring geometry.

Spirocyclic and Strained Heterocycle Synthesis

The strained azetidine ring can undergo controlled ring-opening reactions under specific pH conditions, enabling the synthesis of spirocyclic and fused heterocyclic systems . The presence of the geminal 2-methyl group modulates ring-opening kinetics, providing a tunable handle for reaction optimization. This compound is particularly suited for diversity-oriented synthesis campaigns requiring modular, strained building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.